3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution reactions: Introduction of the 5-chloro-2-isopropoxyphenyl group and the piperidin-3-yl group can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidin-3-yl group.
Reduction: Reduction reactions can occur at the oxadiazole ring or the aromatic ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly for its potential biological activities.
Materials Science: The compound could be used in the design of new materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: It may be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- 3-(5-Chloro-2-ethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
Uniqueness
3-(5-Chloro-2-isopropoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is unique due to the presence of the isopropoxy group, which may impart specific steric and electronic properties
Properties
Molecular Formula |
C16H20ClN3O2 |
---|---|
Molecular Weight |
321.80 g/mol |
IUPAC Name |
3-(5-chloro-2-propan-2-yloxyphenyl)-5-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H20ClN3O2/c1-10(2)21-14-6-5-12(17)8-13(14)15-19-16(22-20-15)11-4-3-7-18-9-11/h5-6,8,10-11,18H,3-4,7,9H2,1-2H3 |
InChI Key |
UBRFZROFCSZQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3CCCNC3 |
Origin of Product |
United States |
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